molecular formula C10H9BrOS B11748714 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol

Cat. No.: B11748714
M. Wt: 257.15 g/mol
InChI Key: XLVVUFCNVBUAOG-UHFFFAOYSA-N
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Description

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is a brominated aromatic alcohol with the molecular formula C₁₀H₉BrOS and a molecular weight of 257.15 g/mol. Its structure comprises a benzo[b]thiophene core substituted with a bromine atom at the 6-position and a hydroxethyl (-CH₂OH) group at the 2-position. This compound is of significant interest in medicinal chemistry due to the bioactivity of benzo[b]thiophene derivatives, particularly in modulating enzyme activity (e.g., trypanothione reductase ) and serving as intermediates in synthesizing chiral pharmaceuticals . Bromination at the 6-position enhances steric and electronic effects, influencing reactivity and binding affinity in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol typically involves the bromination of benzo[b]thiophene followed by the introduction of an ethanol group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by a reaction with ethylene oxide or ethanol in the presence of a base to introduce the ethanol group .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol exhibits notable anti-inflammatory effects. It has been shown to inhibit the enzyme 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes—mediators involved in inflammatory responses. By inhibiting this enzyme, the compound may reduce leukotriene production, suggesting potential applications in treating conditions associated with excessive inflammation such as arthritis and asthma .

Potential as an Antioxidant

The compound also demonstrates antioxidant activity. Studies on similar benzothiophene derivatives have indicated their capability to inhibit free radical-induced lipid oxidation, which is essential for preventing oxidative stress-related diseases . This property positions this compound as a candidate for further investigation in the development of antioxidant therapies.

Organic Electronics

The unique structure of this compound makes it suitable for applications in organic electronics. Its ability to form complex structures through various synthetic methodologies allows for the development of functionalized materials that can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The synthesis techniques reported include one-pot cyclization methods that enhance efficiency and reduce waste, making them environmentally friendly .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructure HighlightsUnique Features
1-(Benzo[b]thiophen-2-yl)ethanolLacks bromine substitutionExhibits similar biological activity without halogen
1-(6-Chlorobenzo[b]thiophen-2-yl)ethanolContains chlorine instead of brominePotentially different reactivity and biological profile
1-(Benzo[b]thiophen-3-yl)ethanolDifferent position of substitution on the benzothiophene ringMay exhibit altered biological activity

This table illustrates how variations in substitution can affect biological activity and potential applications.

Case Studies and Research Findings

Several studies have highlighted the potential of benzothiophene derivatives, including this compound:

  • Anti-inflammatory Mechanism : A study demonstrated that compounds with similar structures inhibited leukotriene synthesis effectively, suggesting a promising pathway for developing anti-inflammatory medications .
  • Antioxidant Activity : Research on related thiophene derivatives showed significant inhibition rates against lipid peroxidation, indicating potential therapeutic benefits for oxidative stress-related conditions .
  • Synthesis Techniques : Innovative one-pot synthesis methods have been developed for creating complex benzo[b]thiophene structures, enhancing their application in organic electronics while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom and ethanol group may allow it to interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(Benzo[b]thiophen-2-yl)ethanone vs. 1-(6-Bromobenzo[b]thiophen-2-yl)ethanol

  • Structural Difference: The ethanone derivative lacks the hydroxyl group and bromine atom, replacing -CH₂OH with a ketone (-COCH₃) .
  • In contrast, brominated ethanol derivatives like this compound are explored for enzyme inhibition (e.g., acetylcholinesterase and trypanothione reductase) due to improved target engagement from bromine’s electron-withdrawing effects .
  • Synthetic Accessibility: Ethanones are typically synthesized via Claisen-Schmidt condensations , whereas brominated ethanols require multi-step routes involving halogenation and reduction .

Table 1: Key Properties of Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity
1-(Benzo[b]thiophen-2-yl)ethanone C₁₀H₈OS 176.23 Ketone BMP-2 upregulation
This compound C₁₀H₉BrOS 257.15 Bromine, Alcohol Enzyme inhibition

1-(Thiophen-2-yl)ethanol vs. Brominated Benzo[b]thiophene Derivatives

  • Synthesis: (S)-1-(Thiophen-2-yl)ethanol is synthesized enantioselectively using biocatalysts (e.g., Enterococcus faecium BY48) with >99% ee , whereas brominated benzo[b]thiophene derivatives often require palladium-catalyzed cross-coupling or halogenation .
  • Applications: Thiophene-based ethanols are chiral intermediates for pharmaceuticals , while brominated benzo[b]thiophenes are tailored for target-specific inhibition (e.g., acetylcholinesterase in Alzheimer’s research) .

Impact of Bromine Substitution

Bromine at the 6-position significantly alters physicochemical and biological properties:

  • Electronic Effects : Bromine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Steric Effects: The bulky bromine atom can restrict rotational freedom, favoring bioactive conformations. For example, 1-(1-(5-Bromo-benzo[b]thiophen-2-yl)cyclohexyl)piperidine shows improved trypanothione reductase inhibition (IC₅₀ = 2.1 µM) compared to non-brominated analogs .
  • Synthetic Challenges : Bromination requires precise conditions (e.g., NBS or Br₂ in DCM) to avoid over-halogenation .

Table 2: Brominated vs. Non-Brominated Derivatives

Compound Molecular Weight (g/mol) Yield (%) Key Application
1-(Benzo[b]thiophen-2-yl)ethanol 178.25 67% Chiral resolution studies
This compound 257.15 11% Enzyme inhibition

Biocatalytic Routes

  • Enantioselective Reduction: Lipases (e.g., Candida antarctica) resolve racemic mixtures of benzo[b]thiophene ethanols, achieving >90% ee . This contrasts with thiophene ethanol synthesis using whole-cell biocatalysts .

Biological Activity

1-(6-Bromobenzo[b]thiophen-2-yl)ethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on anti-inflammatory, antimicrobial, and potential anticancer properties, supported by data from various studies.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated benzo[b]thiophene moiety attached to an ethanol group. Its molecular formula is C10H9BrOS, and it exhibits unique physicochemical properties that contribute to its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

StudyMethodologyFindings
Cytokine assayReduced TNF-alpha and IL-6 levels in macrophages
Animal modelDecreased paw edema in rats with induced inflammation

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. A study conducted on derivatives of benzo[b]thiophenes indicated that the presence of the bromine atom enhances antimicrobial efficacy.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Escherichia coli256 µg/mL
Candida albicans128 µg/mL

These findings suggest that the alcohol moiety may play a crucial role in enhancing the antimicrobial activity of benzo[b]thiophene derivatives .

3. Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells.

Cell LineIC50 (μM)
HeLa15.4
MCF-720.3

Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, providing a structural basis for its anticancer activity .

Case Studies

Several case studies highlight the biological effects of similar compounds within the benzo[b]thiophene family:

  • Case Study on Anti-Tubercular Activity :
    A series of benzo[b]thiophene derivatives were tested against Mycobacterium tuberculosis, with some exhibiting low MIC values comparable to standard treatments like rifampicin .
  • Case Study on Neuroprotective Effects :
    The neuroprotective properties of related compounds have been documented, showing potential benefits in models of neurodegenerative diseases .

Properties

Molecular Formula

C10H9BrOS

Molecular Weight

257.15 g/mol

IUPAC Name

1-(6-bromo-1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C10H9BrOS/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-6,12H,1H3

InChI Key

XLVVUFCNVBUAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(S1)C=C(C=C2)Br)O

Origin of Product

United States

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